molecular formula C11H17NO2S B1583771 N-(tert-Butyl)-p-toluenesulfonamide CAS No. 2849-81-2

N-(tert-Butyl)-p-toluenesulfonamide

Cat. No. B1583771
CAS RN: 2849-81-2
M. Wt: 227.33 g/mol
InChI Key: ZQRLETIQVVJIMC-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-p-toluenesulfonamide, also known as tosylamide or TsNH2, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. Tosylamide has been used in various fields such as organic chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Synthesis of N-tert-butyl Amides

N-(tert-Butyl)-p-toluenesulfonamide: is utilized in the synthesis of N-tert-butyl amides , which are found in many pharmaceutical drugs. For instance, finasteride, used to treat benign prostatic hyperplasia, and nelfinavir, a protease inhibitor for HIV treatment, both contain the N-tert-butyl amide group . The compound serves as a precursor in various synthetic pathways, including the Ritter reaction, to produce these amides efficiently.

Organic Synthesis Catalyst

The compound acts as a catalyst in organic synthesis. It has been employed in the synthesis of N-tert-butyl amides via reactions with di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2. This method is praised for its room temperature operation and solvent-free conditions, offering a stable and efficient catalytic process .

Protected Amine in Oxidation Reactions

In chemical synthesis, N-(tert-Butyl)-p-toluenesulfonamide is used as a protected amine. This application is crucial in oxidation reactions where the compound aids in the transformation to the corresponding hydroxylamine and nitrone, which are valuable intermediates in various synthetic routes .

Allylic Halogenation in Organic Synthesis

This compound is instrumental in the allylic halogenation of α-olefins. The process involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins. These reactions are significant for creating high-yield, monohalogenated products in organic synthesis.

Nitration and Nitrosylation Reactions

N-(tert-Butyl)-p-toluenesulfonamide: plays a role in nitration and nitrosylation reactions. It serves as a source of nitrogen in the nitration of various organic compounds, including alkanes, alkenes, alkynes, and aromatic compounds. These reactions are fundamental in the production of a wide range of organic nitrates and nitro compounds .

Drug Development and Neuroprotective Therapy

The compound’s derivatives, such as N-tert-butyl amides, are explored in drug development, particularly for their neuroprotective properties. CPI-1189, for example, is a drug candidate with antioxidant properties, applied in neuroprotective therapy to treat HIV-associated central nervous system (CNS) diseases .

Synthesis of Finasteride and Nelfinavir

As mentioned earlier, N-(tert-Butyl)-p-toluenesulfonamide is a key intermediate in the synthesis of finasteride and nelfinavir. These drugs play a critical role in medical treatments for conditions such as benign prostatic hyperplasia and HIV, respectively, showcasing the compound’s importance in pharmaceutical applications .

Aerobic Oxidation and Annulation Reactions

The compound is also involved in aerobic oxidation and annulation reactions. These processes are essential for introducing oxygen into organic molecules and creating complex structures through the formation of new carbon-carbon bonds. Such reactions are pivotal in the synthesis of various organic compounds .

properties

IUPAC Name

N-tert-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEPSLKMENGNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951178
Record name N-tert-Butyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-p-toluenesulfonamide

CAS RN

2849-81-2
Record name N-(1,1-Dimethylethyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2849-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butyl)-p-toluenesulfonamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butyl)-4-methylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHF532A5GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(tert-Butyl)-p-toluenesulfonamide contribute to the efficiency of zirconium-catalyzed hydroamination of alkynes?

A: N-(tert-Butyl)-p-toluenesulfonamide acts as a crucial additive in zirconium-catalyzed hydroamination reactions involving primary amines and alkynes. [] Research suggests that the steric bulk of this sulfonamide, specifically the tert-butyl group, plays a vital role in preventing the formation of inactive zirconium imido dimers. These dimers are known to hinder catalytic activity by sequestering the zirconium catalyst. By suppressing dimer formation, N-(tert-Butyl)-p-toluenesulfonamide ensures a higher concentration of active catalytic species, leading to enhanced reaction rates and yields. [] Additionally, the sulfonamide additive influences the regioselectivity of the hydroamination, impacting which carbon of the alkyne the amine preferentially attacks. This effect is particularly noticeable when using unsymmetrical alkynes, highlighting the significant role of N-(tert-Butyl)-p-toluenesulfonamide in controlling reaction selectivity. []

Q2: Can you elaborate on the safety concerns surrounding N-(tert-Butyl)-p-toluenesulfonamide, particularly its fluorinated derivative, and the recommended handling procedures?

A: While N-(tert-Butyl)-p-toluenesulfonamide itself is generally stable, its fluorinated derivative, N-Fluoro-N-tert-butyl-p-toluenesulfonamide, demands careful handling. This reagent is prepared by reacting N-(tert-Butyl)-p-toluenesulfonamide with fluorine gas. [] Decomposition studies reveal that N-Fluoro-N-tert-butyl-p-toluenesulfonamide undergoes decomposition at temperatures above 180°C, posing a risk of rapid pressure changes. [] Consequently, handling this compound necessitates strict adherence to safety protocols:

  • Pressure relief: Utilize appropriate pressure relief equipment when handling this compound, especially in closed systems, to mitigate the risks associated with potential pressure buildup during decomposition. []

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